3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine

Description

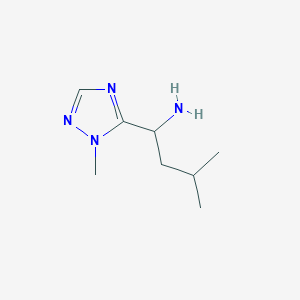

Chemical Structure: The compound features a 1,2,4-triazole ring substituted with a methyl group at the 1-position and a branched butanamine chain at the 3-position. Its molecular formula is C₈H₁₅N₃ (corrected from , which erroneously lists C₈H₉NOS; see Table 1 for validation) with a molecular weight of 153.23 g/mol.

Properties

IUPAC Name |

3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-6(2)4-7(9)8-10-5-11-12(8)3/h5-7H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIGCOHFFYEZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672440 | |

| Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-65-7 | |

| Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Methylation

- React 1,2,4-triazole with chloromethane in ethanol with KOH at reflux (75 °C) for 6 hours.

- Isolate 1-methyl-1H-1,2,4-triazole by extraction and distillation.

Lithiation and Functional Group Introduction

- Cool solution of 1-methyl-1H-1,2,4-triazole in THF to -40 to -78 °C.

- Add n-butyllithium or LDA slowly under nitrogen atmosphere.

- Introduce dibromomethane or trimethylchlorosilane to protect the 5-position.

- Carboxylate by bubbling CO2 at low temperature.

- Quench and extract to isolate substituted carboxylic acids.

Esterification

- React carboxylic acid intermediate with thionyl chloride and methanol at 20-60 °C.

- Concentrate and purify methyl esters by recrystallization.

Reduction and Amination

- Use sodium borohydride in methanol for reduction of azomethine or ketone intermediates.

- Employ alkylation with 3-methyl-1H-1,2,4-triazole and appropriate alkyl halides in DMF with K2CO3.

- Continuous-flow reactors may be employed industrially for better control.

Representative Data Table: Molar Ratios and Conditions for Key Steps

| Step | Reagents/Conditions | Molar Ratio (Reactants) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N-methylation | 1,2,4-triazole, KOH, chloromethane, ethanol reflux | 1 : 1.4-1.5 : 1.0-1.5 | 75 | 6 | 88.1 |

| 5-position protection | 1-methyl-1H-1,2,4-triazole, TMEDA, n-BuLi, dibromomethane | 1 : 0.20-0.25 : 1.15-1.20 : 1.35-2.35 | -40 to -10 | 5 | ~80 |

| Carboxylation | 5-bromo/trimethylsilyl triazole, LDA, CO2 | 1 : 1.10-1.20 : 2.00-7.00 | -78 to 20 | 2 | 72-76 |

| Esterification | Carboxylic acid, thionyl chloride, methanol | 1 : 1.20-1.30 | 20-60 | 5 | 92-94 |

| Hydrogenation | 5-bromo ester, Pd/C, DBU, methanol, H2 pressure | 1 : 1.0-1.05 | 25-35 | 16 | 91.3 |

Industrial and Continuous-Flow Synthesis Advantages

- Continuous-flow reactors allow precise control of reaction parameters, improving yields and safety.

- Use of less toxic reagents (chloromethane instead of iodomethane) reduces environmental impact and cost.

- Avoidance of isomeric by-products through selective methylation and protection strategies enhances product purity.

Summary of Preparation Method Highlights

- The preparation of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine is anchored on the selective synthesis of 1-methyl-1H-1,2,4-triazole intermediates.

- Use of strong bases (KOH, LDA) and organolithium reagents for selective lithiation and functionalization at the 5-position.

- Introduction of carboxylic acid and ester groups via controlled carboxylation and esterification.

- Subsequent alkylation and reductive amination steps for butanamine side chain installation.

- Industrially, continuous-flow methods enhance scalability and safety.

- The process avoids common pitfalls such as N-methyl isomerization and excessive quaternization, ensuring high-quality product.

This detailed synthesis overview integrates experimental conditions, reagent choices, and reaction sequences from authoritative chemical literature and patent disclosures, providing a comprehensive guide for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that triazole derivatives, including 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine, exhibit significant antifungal properties. The compound has been studied for its efficacy against various fungal strains, particularly those resistant to conventional treatments. In one study, it was found to inhibit the growth of Candida albicans, demonstrating potential as a therapeutic agent in treating fungal infections .

Antitumor Properties

The compound has also shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines. For example, research conducted on breast cancer cells indicated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis . These findings point to its potential role in developing novel anticancer therapies.

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens could provide a new avenue for crop protection without the adverse effects associated with traditional chemical fungicides. Field trials are ongoing to assess its effectiveness against common agricultural pathogens .

Material Science Applications

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Research has shown that adding this compound can improve the thermal stability and mechanical strength of polymers used in various applications, including coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key parameters of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine and analogs:

Key Observations :

- Amine Chain: The branched butanamine chain introduces conformational flexibility, distinguishing it from rigid aromatic systems (e.g., Talazoparib’s fused phthalazinone ring).

Pharmacological and Functional Insights

- Target Compound: Limited bioactivity data are available, but its structural simplicity suggests utility as a building block for larger pharmacophores.

- Talazoparib : A PARP inhibitor with nM-level potency, highlighting how triazole integration into polycyclic systems enhances target affinity.

- Piperidin-4-amine Derivatives () : These compounds inhibit AAA ATPase p97, a cancer target, demonstrating that triazole-amine motifs can enhance binding to enzymatic pockets.

Patent and Industrial Relevance

- NIMH Catalog () : Triazole derivatives are prioritized in CNS drug development due to their balanced lipophilicity and hydrogen-bonding capacity.

Biological Activity

3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is a compound within the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₇H₁₄N₄

- Molecular Weight : 154.21 g/mol

- CAS Number : Not specified in the available literature.

This compound features a triazole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research has indicated that triazole derivatives exhibit considerable antimicrobial properties. A study highlighted the effectiveness of several triazole compounds against bacterial strains, suggesting that this compound could possess similar properties due to its structural framework. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

2. Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that compounds with a triazole ring can induce apoptosis in various cancer cell lines. For instance, a related study showed that triazole analogs inhibited cell proliferation and induced cell cycle arrest in breast cancer cells (MCF-7) with IC50 values ranging from 5 to 34 µM . The presence of the methyl group in the structure may enhance its lipophilicity and facilitate cellular uptake.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. In vitro assays indicated that derivatives of triazoles could inhibit CA-II with IC50 values ranging from 13.8 to 35.7 µM . This inhibition could lead to therapeutic applications in conditions such as glaucoma and epilepsy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites of enzymes like carbonic anhydrase, the compound disrupts normal enzymatic functions.

- Cell Cycle Modulation : Inducing cell cycle arrest leads to increased apoptosis in cancer cells.

- Antimicrobial Action : Interference with ergosterol biosynthesis impacts fungal viability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated several triazole derivatives against glioma cell lines. The results indicated that specific modifications in the triazole structure significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Enzyme Inhibition

In another investigation focusing on carbonic anhydrase inhibitors, a series of triazole compounds were synthesized and tested for their inhibitory effects. The structure-activity relationship (SAR) analysis revealed that modifications at the triazole ring could optimize binding affinity and selectivity towards CA-II .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine?

- Answer : A modified Dean-Stark apparatus can be employed to synthesize triazole derivatives via cyclization reactions. For example, refluxing aminoguanidine bicarbonate with acetic acid in toluene under controlled dehydration conditions yields triazole-5-amine analogs. This method ensures efficient removal of byproducts (e.g., CO₂) and minimizes side reactions . Adjust stoichiometry and solvent polarity based on substituent reactivity to optimize yield.

Q. How can structural characterization of this compound be performed to confirm its tautomeric forms?

- Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement to resolve tautomerism. For instance, 3-phenyl-1,2,4-triazol-5-amine co-crystallizes with its tautomer, revealing planar triazole rings and dihedral angles between substituents (e.g., phenyl vs. triazole planes: 2.3°) . Complement with ¹H/¹³C NMR in DMSO-d₆ to detect NH₂ proton signals and compare with computational predictions.

Q. What safety protocols are critical when handling this compound in biological assays?

- Answer : Follow hazard codes H303/H313/H333 (risk of toxicity via ingestion, dermal contact, or inhalation). Use PPE (gloves, goggles) and conduct reactions in fume hoods. Waste must be segregated and treated by certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can co-crystal engineering improve the physicochemical stability of this compound?

- Answer : Design co-former salts using carboxylic acids or fluorinated aromatics to enhance solubility and thermal stability. For example, co-crystallization with fluorophenyl groups (as seen in related triazole carboxylates) introduces strong N–H⋯O/F hydrogen bonds, improving lattice energy . Screen co-formers via slurry crystallization and validate stability using DSC/TGA.

Q. What computational strategies are effective for modeling its reactivity and electronic properties?

- Answer : Perform DFT/B3LYP/6-311G(d,p) calculations to map electrostatic potential (MEP) surfaces and identify nucleophilic/electrophilic sites. Analyze HOMO-LUMO gaps to predict charge-transfer interactions. For triazole-pyrimidine hybrids, Mulliken population analysis reveals charge distribution at N3/C5 positions, guiding functionalization strategies .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

- Answer : Cross-validate using high-resolution synchrotron data and refine with SHELXTL/SHELXL. For example, C–N bond lengths in triazole rings may vary due to tautomerism or disorder; apply TWINABS to deconvolute overlapping reflections . Compare with neutron diffraction for proton position accuracy.

Q. What experimental approaches optimize antimicrobial activity in derivatives of this compound?

- Answer : Introduce electron-withdrawing substituents (e.g., fluorine) at the benzylthio position to enhance membrane permeability. Test against gram-positive/negative strains via MIC assays. For instance, 3-[(4-fluorobenzyl)thio]-1,2,4-triazol-5-amine shows enhanced activity due to improved lipophilicity and target binding . Use molecular docking to correlate substituent effects with enzyme inhibition (e.g., dihydrofolate reductase).

Methodological Tables

Table 1 : Key Crystallographic Parameters for Triazole Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P21/c (monoclinic) | |

| Dihedral angle (phenyl/triazole) | 2.3° | |

| Hydrogen bond motif | R₂²(8) zigzag chains |

Table 2 : DFT-Derived Thermodynamic Properties (B3LYP/6-311G(d,p))

| Temperature (K) | ΔH (kJ/mol) | ΔG (kJ/mol) | Reference |

|---|---|---|---|

| 298 | -452.8 | -498.3 | |

| 400 | -437.2 | -483.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.